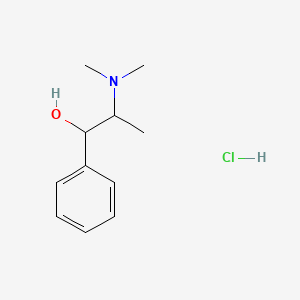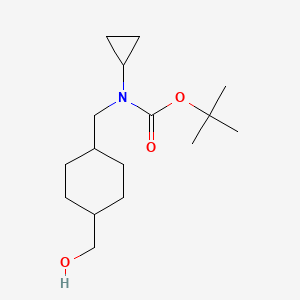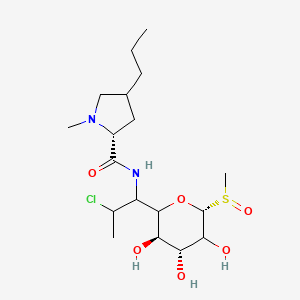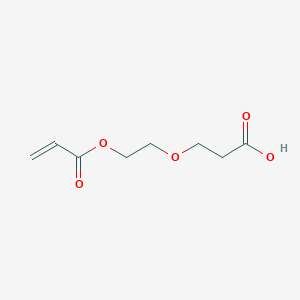
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential applications in various fields, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropylmethoxy and a nitrophenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Métodos De Preparación
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3-nitrophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds via the formation of a boronate ester intermediate, which then cyclizes to form the desired dioxaborolane compound .
Análisis De Reacciones Químicas
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The reaction conditions typically involve the use of a base, such as potassium carbonate or sodium hydroxide, and a palladium catalyst, such as palladium acetate or palladium chloride. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various scientific research fields. In chemistry, it is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, the compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of biaryl-containing pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps. First, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-boron complex. This is followed by transmetalation, where the boron atom transfers its organic group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Comparación Con Compuestos Similares
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in cross-coupling reactions, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also serve as boron reagents in Suzuki–Miyaura coupling reactions, this compound offers unique advantages due to its structural features. The presence of the cyclopropylmethoxy and nitrophenyl groups enhances the reactivity and selectivity of the compound, making it a more efficient reagent in certain cross-coupling reactions . Similar compounds include 4-[2-(Cyclopropylmethoxy)ethyl]phenol and other boronic acids and esters used in organic synthesis .
Propiedades
Fórmula molecular |
C16H22BNO5 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
2-[4-(cyclopropylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-8-14(13(9-12)18(19)20)21-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Clave InChI |
DFCRUNXHVLWBMF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)




![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
